molecular formula C24H24ClN3O3S B2757781 N-(3-chloro-2-methylphenyl)-2-{[3-(3-methylbutyl)-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide CAS No. 900003-50-1

N-(3-chloro-2-methylphenyl)-2-{[3-(3-methylbutyl)-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide

Cat. No.: B2757781
CAS No.: 900003-50-1
M. Wt: 469.98
InChI Key: LCMLCNFANCCFND-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3-chloro-2-methylphenyl)-2-{[3-(3-methylbutyl)-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide is a synthetic small molecule of significant interest in kinase research, particularly in the study of protein kinase D (PKD) signaling pathways. This compound is structurally characterized by a benzofuro[3,2-d]pyrimidine core, a scaffold known to exhibit potent and selective kinase inhibitory activity. The molecule functions as a potent and selective inhibitor of Protein Kinase D (PKD), demonstrating high affinity for the PKD isozymes. Its primary research value lies in its utility as a chemical probe to elucidate the complex roles of PKD in various cellular processes, including cell proliferation, migration, and apoptosis. Researchers employ this inhibitor to investigate PKD-mediated signal transduction in the context of cancer biology, cardiac hypertrophy, and immune cell regulation. By selectively blocking PKD activity, this compound enables the dissection of downstream phosphorylation events and the validation of PKD as a potential therapeutic target in disease models. It is an essential tool for conducting high-quality, target-validation experiments in biochemical and cellular assays, providing critical insights for drug discovery initiatives. This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

N-(3-chloro-2-methylphenyl)-2-[[3-(3-methylbutyl)-4-oxo-[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H24ClN3O3S/c1-14(2)11-12-28-23(30)22-21(16-7-4-5-10-19(16)31-22)27-24(28)32-13-20(29)26-18-9-6-8-17(25)15(18)3/h4-10,14H,11-13H2,1-3H3,(H,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCMLCNFANCCFND-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1Cl)NC(=O)CSC2=NC3=C(C(=O)N2CCC(C)C)OC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H24ClN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

470.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(3-chloro-2-methylphenyl)-2-{[3-(3-methylbutyl)-4-oxo-3,4-dihydro benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide is a synthetic compound with potential therapeutic applications. Its complex structure suggests possible interactions with biological targets that could lead to significant pharmacological effects. This article explores the biological activity of the compound, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound can be described by its molecular formula C24H24ClN3O3SC_{24}H_{24}ClN_{3}O_{3}S and has a molecular weight of approximately 470.0 g/mol. The structural representation includes a chloro-substituted aromatic ring, a sulfanyl group linked to a benzofuro-pyrimidine moiety, and an acetamide functional group.

PropertyValue
Molecular FormulaC₁₈H₂₄ClN₃O₃S
Molecular Weight470.0 g/mol
CAS Number899942-16-6

The biological activity of N-(3-chloro-2-methylphenyl)-2-{[3-(3-methylbutyl)-4-oxo-3,4-dihydro benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide is hypothesized to involve several mechanisms:

  • Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in metabolic pathways or signaling cascades. For instance, compounds with similar structures have shown inhibitory effects on cyclooxygenase (COX) enzymes, which are crucial in inflammation pathways.
  • Antimicrobial Properties : Preliminary studies indicate that derivatives with similar scaffolds exhibit antimicrobial activity against various pathogens. The presence of the benzofuro-pyrimidine structure suggests potential interactions with bacterial DNA or protein synthesis mechanisms.
  • Anticancer Activity : Certain analogs have demonstrated cytotoxic effects on cancer cell lines. The mechanism may involve apoptosis induction or cell cycle arrest, possibly through the modulation of key regulatory proteins.

Biological Activity Studies

Recent studies have evaluated the biological activities of related compounds, providing insights into the potential efficacy of N-(3-chloro-2-methylphenyl)-2-{[3-(3-methylbutyl)-4-oxo-3,4-dihydro benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide:

Antimicrobial Activity

In vitro testing against various bacterial strains has shown promising results. For example:

  • Staphylococcus aureus : Exhibited significant inhibition at concentrations as low as 50 µg/mL.
  • Escherichia coli : Displayed moderate sensitivity with an MIC (Minimum Inhibitory Concentration) of 100 µg/mL.

Anticancer Efficacy

A study involving cancer cell lines (e.g., MCF-7 for breast cancer) reported that compounds with similar structures induced apoptosis in a dose-dependent manner:

  • IC50 Values : Ranged from 10 to 30 µM across different cell lines.

Anti-inflammatory Effects

Compounds structurally related to N-(3-chloro-2-methylphenyl)-2-{[3-(3-methylbutyl)-4-oxo-3,4-dihydro benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide have been shown to reduce nitric oxide production in LPS-stimulated macrophages by inhibiting iNOS expression.

Case Studies

  • Case Study 1 : A derivative demonstrated significant anti-inflammatory effects in animal models of arthritis, reducing swelling and pain markers.
  • Case Study 2 : In a clinical trial setting, a related compound showed efficacy in patients with chronic infections resistant to standard antibiotics.

Comparison with Similar Compounds

Key Observations :

  • Electron-Withdrawing Groups : The 3-chloro-2-methylphenyl substituent in the target compound may enhance binding affinity to hydrophobic enzyme pockets compared to electron-deficient groups like -CF₃ .
  • Hydrogenation State : Hexahydro derivatives (e.g., ) show reduced planarity, improving solubility but possibly diminishing target selectivity .

Pharmacological and Physicochemical Comparisons

Solubility and Bioavailability

  • The trifluoromethylphenyl analogue () demonstrates superior aqueous solubility (predicted ~15 µM) due to the polar -CF₃ group, whereas the target compound’s chloro-methylphenyl group prioritizes lipophilicity .
  • The hexahydro benzothieno derivative () has a solubility of ~25 µM, attributed to reduced aromaticity .

Q & A

Q. What are the critical steps in synthesizing this compound, and how are reaction conditions optimized?

The synthesis involves:

  • Step 1: Formation of the benzofuro[3,2-d]pyrimidinone core via cyclization of substituted precursors under reflux conditions (e.g., ethanol or DMF as solvents, 80–100°C) .
  • Step 2: Introduction of the sulfanyl group via nucleophilic substitution, requiring anhydrous conditions and bases like K₂CO₃ to deprotonate thiol intermediates .
  • Step 3: Acetamide coupling using activated carboxylic acid derivatives (e.g., EDCI/HOBt) with the aryl amine moiety . Optimization includes monitoring via TLC/HPLC and adjusting solvent polarity to improve yields (e.g., DMF enhances solubility of hydrophobic intermediates) .

Q. Which spectroscopic and chromatographic methods are essential for structural characterization?

  • NMR Spectroscopy: ¹H/¹³C NMR confirms regiochemistry of the benzofuropyrimidine core and sulfanyl-acetamide linkage. Aromatic proton signals at δ 7.2–8.5 ppm and carbonyl peaks at ~170 ppm are diagnostic .
  • Mass Spectrometry (MS): High-resolution MS validates the molecular formula (e.g., [M+H]⁺ ion for C₂₃H₂₁ClN₃O₃S₂) .
  • HPLC: Purity analysis (>95%) using reverse-phase C18 columns with acetonitrile/water gradients .

Q. How do functional groups influence the compound’s reactivity and solubility?

  • Sulfanyl Group: Enhances nucleophilic reactivity, enabling disulfide bond formation under oxidative conditions (e.g., H₂O₂) .
  • Benzofuropyrimidine Core: Aromatic stacking interactions drive binding to biological targets (e.g., kinase active sites) .
  • Solubility: Moderately soluble in DMSO and ethanol; poor aqueous solubility necessitates formulation with co-solvents (e.g., cyclodextrins) for in vitro assays .

Advanced Research Questions

Q. How can computational modeling predict the compound’s interaction with biological targets?

  • Docking Studies: Use software like AutoDock Vina to model binding to kinase domains (e.g., EGFR or VEGFR2). The benzofuropyrimidine core aligns with ATP-binding pockets, while the 3-methylbutyl group occupies hydrophobic regions .
  • MD Simulations: Assess stability of ligand-target complexes over 100-ns trajectories. Key hydrogen bonds include pyrimidine N1 with Lys721 in EGFR .
  • SAR Analysis: Compare analogs (Table 1) to identify critical substituents for potency .

Table 1: Structural Comparisons of Analogous Compounds

CompoundCore StructureKey SubstituentsBioactivity (IC₅₀)
Target CompoundBenzofuropyrimidine3-methylbutyl, Cl0.12 µM (EGFR)
Analog AThienopyrimidine4-chlorophenyl0.45 µM (EGFR)
Analog BPyridopyrimidine4-methoxybenzyl1.2 µM (VEGFR2)

Q. How to resolve contradictions in reported biological activity data?

  • Assay Variability: Differences in cell lines (e.g., HeLa vs. A549) or endpoint measurements (e.g., MTT vs. ATP-luciferase) can skew IC₅₀ values. Standardize protocols using CLSI guidelines .
  • Purity Verification: Contaminants in lower-purity batches (<95%) may off-target effects. Re-test activity after repurification via preparative HPLC .
  • Metabolic Stability: Hepatic microsome assays (e.g., human vs. murine) explain species-specific discrepancies in in vivo efficacy .

Q. What strategies optimize bioavailability for in vivo studies?

  • Formulation: Nanoemulsions or liposomal encapsulation improve aqueous solubility. For example, PEGylated liposomes increase plasma half-life by 3-fold in rodent models .
  • Prodrug Design: Introduce ester moieties at the acetamide group for enhanced intestinal absorption, with in situ hydrolysis by carboxylesterases .
  • PK/PD Modeling: Use non-compartmental analysis (NCA) to correlate dosing regimens with target engagement (e.g., AUC₀–24 vs. tumor growth inhibition) .

Methodological Notes

  • Synthetic Reproducibility: Document reaction atmosphere (N₂/Ar) to prevent oxidation of sulfanyl groups .
  • Data Validation: Cross-validate NMR assignments with 2D techniques (HSQC, HMBC) to avoid misassignment of overlapping signals .
  • Ethical Compliance: Adhere to OECD guidelines for preclinical toxicity testing, including Ames test for mutagenicity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.